Potassium sodium adipate

Description

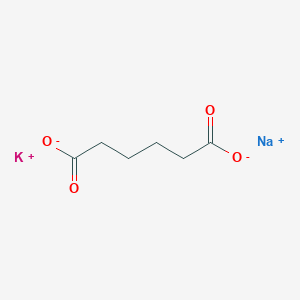

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;sodium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K.Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYBDPAIBGXPQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8KNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173247 | |

| Record name | Potassium sodium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19584-53-3 | |

| Record name | Potassium sodium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019584533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sodium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Identity of Potassium Sodium Adipate

Potassium sodium adipate (B1204190) is a mixed-alkali metal salt of adipic acid. Its chemical identity is defined by the molecular formula C₆H₈KNaO₄. vulcanchem.com The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction. Adipic acid (C₆H₁₀O₄) is reacted with a stoichiometric mixture of potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) in an aqueous solution. vulcanchem.com

The general reaction is: C₆H₁₀O₄ + KOH + NaOH → C₆H₈KNaO₄ + 2H₂O

Careful control of the reaction conditions is necessary to ensure the formation of the mixed salt with the intended 1:1 molar ratio of potassium to sodium ions. vulcanchem.com The resulting compound features a six-carbon adipate backbone with the two carboxylate groups at each end ionically bonded to a potassium ion and a sodium ion, respectively. vulcanchem.com

Physicochemical Properties

Potassium sodium adipate (B1204190) presents as a white crystalline powder or in granular form. vulcanchem.com It is noted to have high solubility in water, a characteristic typical of simple alkali metal salts of short-chain carboxylic acids. vulcanchem.com For comparison, the solubilities of the single-cation salts, sodium adipate and potassium adipate, are approximately 50 g/100 mL and 60 g/100 mL in water at 20°C, respectively. atamanchemicals.comwikipedia.org

The hygroscopic nature of the individual salts suggests that potassium sodium adipate is also likely to absorb moisture from the air. Both potassium adipate and sodium adipate are described as hygroscopic, with potassium adipate noted for requiring storage in a tightly closed container. atamanchemicals.comatamanchemicals.commubychem.com

Structural and Spectroscopic Analysis

Detailed experimental data on the crystal structure and spectroscopic properties of potassium sodium adipate (B1204190) are not extensively available in published literature. However, insights can be drawn from related compounds.

Crystal Structure: The crystal structure for potassium sodium adipate has not been specifically reported. For context, potassium adipate is known to crystallize in the monoclinic system with the C2/m space group. Research on other mixed-ion systems demonstrates that the size and coordination requirements of the different alkali metal cations can dictate the resulting crystal symmetry. acs.org For instance, a detailed study on a sodium hydrogen adipate-adipic acid complex revealed a monoclinic crystal structure where the sodium cation is octahedrally coordinated by oxygen atoms from both adipate anions and neutral adipic acid molecules. nih.gov It is plausible that this compound would form a unique crystal lattice reflecting the presence of both cations.

Spectroscopic Data: Spectroscopic analysis using techniques like Fourier-Transform Infrared (FTIR) spectroscopy is standard for characterizing carboxylate salts. e3s-conferences.org In these spectra, the key features are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (-COO⁻) groups. mdpi.com The exact frequencies of these vibrations are sensitive to the local environment, including the nature of the counter-ion (in this case, both K⁺ and Na⁺). publish.csiro.au While specific spectra for this compound are not readily found, analysis would be expected to show characteristic bands for the carboxylate groups and the C-H bonds of the methylene (B1212753) chain. e3s-conferences.org

Thermal Analysis

Direct Neutralization Routes

The most straightforward method for synthesizing this compound is the direct neutralization of adipic acid. vulcanchem.com This involves reacting the acid with a mixture of potassium and sodium bases.

Adipic Acid with Mixed Hydroxide/Carbonate Bases

In this route, adipic acid (C₆H₁₀O₄) is reacted with a combination of potassium hydroxide (KOH) and sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). The reaction with hydroxides is a classic acid-base neutralization that produces water as a byproduct. vulcanchem.com

Reaction with Mixed Hydroxides: C₆H₁₀O₄ + KOH + NaOH → C₆H₈KNaO₄ + 2H₂O vulcanchem.com

Alternatively, using carbonates results in the formation of carbonic acid, which subsequently decomposes to carbon dioxide and water.

Reaction with Mixed Carbonates: C₆H₁₀O₄ + K₂CO₃ + Na₂CO₃ → 2C₆H₈KNaO₄ + 2H₂CO₃ → 2C₆H₈KNaO₄ + 2H₂O + 2CO₂

The choice between hydroxides and carbonates can depend on factors like reaction kinetics, cost, and purity requirements. Hydroxide reactions are typically faster, while carbonates might be favored for certain applications where the effervescence of CO₂ is not a concern.

Stoichiometric Control and Reaction Kinetics

Precise stoichiometric control is crucial to ensure the desired 1:1 molar ratio of potassium to sodium in the final product. vulcanchem.com This requires accurate measurement of the starting materials—adipic acid and the respective bases. The reaction is typically carried out in an aqueous solution under controlled temperature conditions to manage the exothermic nature of the neutralization.

The kinetics of the neutralization reaction are generally fast, especially when using strong bases like hydroxides. The reaction rate is influenced by temperature, concentration of reactants, and the efficiency of mixing. Monitoring the pH of the reaction mixture is a key parameter to ensure complete neutralization of the adipic acid. The final product is often isolated by crystallization after evaporating the solvent.

Table 1: Key Parameters for Direct Neutralization of Adipic Acid

| Parameter | Value/Condition | Significance |

| Reactant Molar Ratio | 1:1:1 (Adipic Acid:KOH:NaOH) | Ensures the formation of the mixed potassium sodium salt. vulcanchem.com |

| Solvent | Aqueous solution | Facilitates the reaction and allows for temperature control. vulcanchem.com |

| Temperature | 25–40°C | Controls the exothermic reaction and prevents side reactions. |

| pH Control | Adjusted to neutral (7.5-7.8) | Indicates complete neutralization of the dicarboxylic acid. google.com |

| Product Isolation | Crystallization via solvent evaporation | Purifies the final product from the reaction mixture. |

Co-crystallization and Sequential Addition Techniques

These methods offer more refined control over the crystal structure and composition of the mixed salt. They are particularly useful in materials science where specific crystalline properties are desired.

Controlled Ion Introduction into Electrolyte Systems

This technique involves the controlled introduction of potassium and sodium ions into a solution containing the adipate anion. It is a method often employed in the creation of gel polymer electrolytes, where the precise composition of the electrolyte is critical for performance. frontiersin.org By carefully managing the addition rate and concentration of the potassium and sodium salt solutions, it's possible to influence the formation of the mixed-cation adipate salt within a polymer matrix. frontiersin.orgrsc.org The ester groups of the adipate can effectively solvate the alkali ions, leading to the desired mixed salt structure. frontiersin.org

Gel Diffusion Methods for Controlled Crystal Growth

Gel diffusion is a technique used to grow high-quality single crystals by slowing down the reaction and diffusion rates. researchgate.netmdpi.com In this method, a gel, such as silica (B1680970) gel, is prepared, and the reactants are allowed to diffuse slowly through it. researchgate.nethamptonresearch.com For this compound, a solution of adipic acid could be incorporated into the gel, and solutions of potassium and sodium salts could be layered on top. hamptonresearch.com The slow diffusion of the ions into the gel leads to a controlled reaction and the gradual growth of well-defined crystals of this compound. mdpi.com This method is advantageous for studying the crystal structure of the resulting mixed salt. researchgate.net

Esterification-Hydrolysis Routes for Adipate Synthesis

An alternative pathway to adipate salts involves the synthesis of an adipate ester followed by hydrolysis. While not a direct route to this compound, this method is fundamental to the production of adipates in general and can be adapted for mixed-salt synthesis.

The process begins with the Fischer esterification of adipic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form a dialkyl adipate. masterorganicchemistry.com This reaction is reversible, and the removal of water drives it towards the ester product. masterorganicchemistry.com

Esterification Step: C₆H₁₀O₄ + 2ROH ⇌ ROOC(CH₂)₄COOR + 2H₂O

Following the formation of the adipate ester, it can be hydrolyzed using a stoichiometric mixture of potassium hydroxide and sodium hydroxide. This saponification reaction yields the this compound salt and regenerates the alcohol.

Hydrolysis (Saponification) Step: ROOC(CH₂)₄COOR + KOH + NaOH → C₆H₈KNaO₄ + 2ROH

This route can be advantageous for purification, as the intermediate ester can be distilled to a high purity before being converted to the salt. The choice of alcohol (R-OH) can influence the reaction conditions for both the esterification and hydrolysis steps.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Control Parameters |

| Direct Neutralization | Simple, fast, and cost-effective. vulcanchem.com | Can be highly exothermic; requires careful stoichiometric control for mixed salts. vulcanchem.com | Reactant stoichiometry, temperature, pH. vulcanchem.comgoogle.com |

| Co-crystallization | Allows for fine control over crystal structure and composition. humanjournals.com | More complex and slower than direct neutralization. | Solvent choice, evaporation rate, component solubility. csmres.co.uk |

| Gel Diffusion | Produces high-quality, well-defined single crystals. researchgate.netmdpi.com | Very slow process, typically used for small-scale research. mdpi.com | Gel properties (density, pH), reactant concentration, temperature. researchgate.netmdpi.com |

| Esterification-Hydrolysis | Allows for purification of the intermediate ester, potentially leading to a purer final salt. | Multi-step process, more complex than direct neutralization. | Catalyst, temperature, removal of water (esterification), base stoichiometry (hydrolysis). masterorganicchemistry.com |

Preparation of Monoalkyl Adipate Salts

Monoalkyl adipates are crucial intermediates in various chemical syntheses. They are dicarboxylic acid monoesters, for instance, the monomethyl ester of adipic acid. nih.gov Their preparation can be achieved through several methods, primarily involving the controlled esterification of adipic acid or the transformation of other functionalized molecules.

One conventional approach is the direct esterification of adipic acid with an alcohol. The key challenge in this method is to halt the reaction at the monoester stage, preventing the formation of the diester. google.com A specific process involves esterifying adipic acid with an alcohol in an aqueous solution using an acid catalyst, such as sulfuric acid. To favor the formation of the monoester, a non-polar solvent is used to continuously extract the monoester as it is formed. google.com

Another synthetic route starts from different precursors. For example, monomethyl adipate can be prepared in a two-step process starting from methyl 5-formylvalerate. google.com The first step is the oxidation of the formyl group to a carboxylic acid. This oxidation is typically carried out using molecular oxygen at temperatures between 20°C and 100°C and pressures from 1 to 10 bar. google.com A study demonstrated the oxidation of methyl 5-formylvalerate at 50°C under atmospheric pressure, achieving a conversion rate of over 99%. google.com The subsequent purification by distillation yields high-purity monomethyl adipate. google.com

The table below summarizes findings from a patented process for preparing monomethyl adipate. google.com

| Parameter | Value/Condition | Outcome |

| Starting Material | Methyl 5-formylvalerate | - |

| Reaction Type | Oxidation | Conversion of formyl group to carboxylic acid |

| Oxidizing Agent | Oxygen | - |

| Temperature | 50°C | >99% conversion |

| Pressure | 1 bar (atmospheric) | - |

| Duration | 6 hours | - |

| Purification | Distillation at 126°C under 2 mbar | >99% purity monomethyl adipate |

| Yield | 95.9% | - |

Transesterification and Saponification Mechanisms

Transesterification and saponification are fundamental reactions for converting adipate esters into adipate salts, including this compound.

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification : This mechanism involves a two-step nucleophilic addition-elimination process. An alkoxide ion (e.g., from potassium or sodium hydroxide in an alcohol solvent) acts as a nucleophile, attacking the carbonyl carbon of the adipate ester (like diethyl adipate). This forms a tetrahedral intermediate. Subsequently, the original alkoxy group is eliminated, resulting in a new ester. masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired alkoxy group is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the reaction follows a more complex pathway involving several protonation and deprotonation steps (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. masterorganicchemistry.com

Saponification is the alkaline hydrolysis of an ester to produce an alcohol and a salt of the carboxylic acid. scs-europe.net In the context of adipate synthesis, a diester of adipic acid (e.g., diethyl adipate) is treated with a strong base, such as a mixture of potassium hydroxide and sodium hydroxide. The hydroxide ions act as nucleophiles, attacking the carbonyl carbons of the ester groups. This leads to the cleavage of the ester bonds and the formation of the corresponding alcohol (ethanol, in this case) and the dipotassium (B57713), disodium (B8443419), or the mixed potassium sodium salt of adipic acid. researchgate.net

The general reaction for the saponification of diethyl adipate to form sodium adipate is: C₆H₈O₄(OC₂H₅)₂ + 2 NaOH → Na₂C₆H₈O₄ + 2 C₂H₅OH

This method is particularly useful for integrating byproducts from esterification processes into the synthesis workflow. A 2022 study demonstrated that saponifying diethyl adipate with 10% sodium hydroxide at 85°C for 6 hours resulted in a 92% yield of sodium adipate.

Optimization of Synthesis Parameters

Temperature and Pressure Effects on Yield and Purity

Temperature and pressure are critical variables that influence reaction rates, equilibrium positions, and the potential for side reactions.

Temperature: The synthesis of adipate salts and their precursors is typically conducted within specific temperature ranges to maximize yield and minimize degradation or unwanted byproducts.

In the direct neutralization of adipic acid, the reaction is exothermic, and cooling is often required, especially in large-scale batches, to maintain the temperature between 25–40°C and prevent side reactions.

For the saponification of adipate esters, optimal temperatures are generally higher. For instance, the saponification of diethyl adipate is optimally conducted between 80–90°C. Temperatures above this range can promote side reactions, such as ester decomposition.

In related syntheses, such as the enzymatic polymerization of adipic acid, temperatures are also a key factor. Studies have shown that lipases can be used at temperatures like 90°C. jku.at

The oxidation of 1,6-hexanediol (B165255) to form adipate salts has been studied at various temperatures, with high yields of sodium adipate (97%) being achieved at 70°C. tandfonline.com

The table below shows examples of temperature effects on related adipate synthesis.

| Process | Temperature Range | Observation/Outcome | Source |

| Neutralization of Adipic Acid | 25–40°C | Prevents side reactions in exothermic process. | |

| Saponification of Diethyl Adipate | 80–90°C | Optimal range; higher temperatures promote ester decomposition. | |

| Aerobic Oxidation of 1,6-HDO | 70°C | Achieved 97% yield of sodium adipate. | tandfonline.com |

| Aerobic Oxidation of 1,6-HDO | 55°C | Achieved 98% yield of adipic acid with a Bi-Pt/C catalyst. | tandfonline.com |

Pressure: Pressure control is essential, particularly in reactions involving gaseous reactants or the removal of volatile byproducts to shift the reaction equilibrium.

In polyester (B1180765) synthesis via polycondensation, high vacuum and temperatures above 190°C are used to favor the condensation reaction and remove byproducts like water. mdpi.com

For the oxidation of 1,6-hexanediol using gaseous oxygen, the pressure is a critical parameter. A study reported using 1 MPa of O₂. tandfonline.com Another study achieved high yields under milder conditions of 0.02 MPa O₂. tandfonline.com

During purification steps like crystallization, water can be evaporated under reduced pressure at temperatures of 50–60°C.

Solvent Selection and Recrystallization Strategies

The choice of solvent and the method of purification are paramount for obtaining high-purity this compound.

Solvent Selection: An ideal solvent for synthesis and recrystallization should meet several criteria:

High Solubility at Elevated Temperatures : The solvent must effectively dissolve the target compound (and potentially the reactants) at higher temperatures. mt.com

Low Solubility at Low Temperatures : As the solution cools, the desired product should become insoluble and crystallize out, leaving impurities behind in the solution. mt.com

Appropriate Boiling Point : The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to maintain a suitable temperature range for dissolution. mt.com

Inertness : The solvent should not react with the compound being purified.

For the synthesis of this compound via neutralization, water is the typical solvent. vulcanchem.com In subsequent purification steps, other solvents may be used. For example, crude sodium adipate crystals have been purified by dissolving them in acetone, where the salt is soluble, while inorganic salt impurities are not. researchgate.net Ethanol is also used to wash the final product to remove residual reactants.

Recrystallization Strategies: Recrystallization is a primary technique for purifying solid compounds like this compound. The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. mt.com As the temperature decreases, the solubility of the adipate salt drops, causing it to form pure crystals, while impurities remain dissolved in the mother liquor. mt.com

The key steps in a recrystallization strategy are:

Dissolution : Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

Filtration : If insoluble impurities are present, a hot filtration step is performed to remove them.

Crystallization : The hot, saturated solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

Isolation : The purified crystals are separated from the cold supernatant liquid (mother liquor) by filtration.

Washing and Drying : The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent. acs.org For instance, sodium adipate can be dried at 125°C. mdpi.com

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the complete three-dimensional structure of a crystalline material. carleton.eduuhu-ciqso.es This non-destructive technique involves directing a monochromatic X-ray beam onto a single, high-quality crystal. carleton.edu The resulting diffraction pattern is used to determine the fundamental repeating unit of the crystal, known as the unit cell, and the precise positions of each atom within it. carleton.edurigaku.com

While specific SCXRD data for this compound (KNaC₆H₈O₄) is not prominently available in published literature, analysis of structurally related adipate salts provides a clear indication of the information that can be obtained. For instance, the crystal structure of sodium hydrogen adipate-adipic acid dihydrate has been determined using neutron diffraction, a technique similar to SCXRD. nih.gov The study revealed a monoclinic crystal system with the space group C2/m. nih.gov The Na+ cations in this structure are octahedrally coordinated by oxygen atoms from both the adipate anions and adipic acid molecules. nih.gov An SCXRD analysis of this compound would similarly reveal its crystal system, space group, and the specific coordination environments of the K+ and Na+ ions.

Table 1: Illustrative Crystallographic Data for Sodium Hydrogen Adipate-Adipic Acid Dihydrate at 295 K nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 9.378 (2) Å |

| b | 13.379 (5) Å |

| c | 10.247 (3) Å |

| β | 95.93 (3)° |

| Volume (V) | 1278.8 (7) ų |

| Z | 2 |

This table presents data for a related sodium adipate complex to illustrate the outputs of a crystallographic study.

Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of crystalline materials. tcd.ie Unlike SCXRD, which requires a single crystal, PXRD can be performed on a finely powdered sample containing numerous small crystallites in random orientations. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, allowing for rapid identification and assessment of sample purity. researchgate.net

A key application of PXRD is the study of polymorphism, which is the ability of a compound to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties. PXRD patterns can easily distinguish between different polymorphic forms, as each will produce a unique set of diffraction peaks. google.com For example, studies on other organic salts like sodium benzoate (B1203000) show how PXRD is used to identify and characterize new polymorphic forms, each with a distinct pattern of characteristic peaks at specific 2θ angles. google.com A PXRD analysis of this compound would be crucial to confirm its phase identity and investigate the potential existence of different polymorphs or hydrated forms under various synthesis conditions.

In the crystal lattice, the adipate anions and the cations will arrange themselves to maximize electrostatic attractions and minimize repulsions. The different size requirements of Na+ and K+ will likely lead to distinct coordination environments for each cation within the same structure. This can result in a more complex crystal packing arrangement compared to single-cation adipate salts like disodium adipate or dipotassium adipate. wikipedia.org It has been noted that the larger ionic radius of potassium in potassium adipate may be a factor in its properties compared to sodium adipate, and this principle would extend to the mixed salt. The precise arrangement and its effect on the lattice parameters would be determined through SCXRD analysis. carleton.edu

Table 2: Comparison of Pauling Ionic Radii

| Cation | Ionic Radius (pm) |

| Sodium (Na⁺) | 95 |

| Potassium (K⁺) | 133 |

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interactions of electromagnetic radiation with matter to provide information about molecular structure and bonding. Techniques like FT-IR and Raman spectroscopy are particularly valuable for identifying functional groups and analyzing vibrational modes within a compound. kcl.ac.ukutwente.nl

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. kcl.ac.uk The method is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of molecular bonds. kcl.ac.uk

For this compound, the FT-IR spectrum is expected to be dominated by vibrations of the adipate anion. The key functional groups are the aliphatic hydrocarbon chain and the terminal carboxylate groups (-COO⁻). Characteristic absorption bands can be predicted based on established correlation tables and data from related compounds. researchgate.netlibretexts.org The spectrum would confirm the presence of the adipate backbone and the ionic nature of the carboxyl groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Asymmetric & Symmetric Stretching | Aliphatic (CH₂) | 2850 - 2960 libretexts.org |

| C=O Asymmetric Stretching | Carboxylate (-COO⁻) | ~1550 - 1610 |

| C=O Symmetric Stretching | Carboxylate (-COO⁻) | ~1400 - 1450 |

| C-O Stretching | Carboxylate (-COO⁻) | ~1260 - 1300 researchgate.net |

| CH₂ Bending (Scissoring) | Aliphatic (CH₂) | ~1465 |

Note: The precise wavenumbers can be influenced by the crystalline environment and cation-anion interactions.

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to FT-IR. utwente.nl However, the selection rules are different, making it a complementary method. libretexts.org Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and is excellent for studying low-frequency modes, such as lattice vibrations, which involve the collective motion of ions in the crystal. metrohm.com

A Raman spectrum of this compound would provide further details on the vibrational modes of the adipate anion's carbon backbone. More importantly, it could offer insights into the interactions between the Na+ and K+ cations and the carboxylate groups. Studies on other alkali metal salts, such as oxalates, have shown that the vibrational frequencies of the carboxylate groups are sensitive to the identity of the counter-ion (Li+, Na+, K+). researchgate.net By analyzing shifts in the Raman bands, it is possible to probe the strength and nature of the cation-anion intermolecular interactions within the crystal lattice of this compound. researchgate.net

Table 4: Information Obtainable from Raman Spectroscopy of this compound

| Type of Information | Description |

| Vibrational Mode Analysis | Complements FT-IR data, providing information on symmetric vibrations and the C-C backbone of the adipate chain. |

| Cation-Anion Interactions | Shifts in the carboxylate vibrational frequencies can indicate the nature of the coordination with K⁺ and Na⁺ ions. researchgate.net |

| Lattice Vibrations | Low-frequency modes (typically < 400 cm⁻¹) can be observed, which correspond to the collective motions of the ions in the crystal lattice. |

| Conformational Analysis | Can potentially distinguish between different conformations of the adipate chain within the crystal. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of compounds in the solution state. For this compound, which readily dissociates in aqueous solutions into potassium (K⁺), sodium (Na⁺), and adipate (C₆H₈O₄²⁻) ions, NMR spectroscopy primarily provides insight into the structure and conformation of the adipate dianion. The symmetrical nature of the adipate anion simplifies its NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the signals from the methylene (B1212753) (–CH₂–) groups of the adipate backbone. Due to the molecule's symmetry, the four methylene groups give rise to two distinct sets of signals.

The protons on the carbons adjacent to the carboxylate groups (C2/C5) are expected to appear as a multiplet around 2.2 ppm. brainly.com

The protons on the central carbons (C3/C4) typically resonate further upfield, appearing as a multiplet around 1.5-2.0 ppm. brainly.com The integration of these signals would confirm the ratio of the different types of protons in the structure. The relatively sharp lines observed in the spectra of similar compounds, like diammonium adipate, suggest rapid molecular tumbling in an aqueous medium, indicating the compound is fully dissociated.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the adipate anion's symmetrical structure. Three distinct signals are anticipated:

A signal for the carboxylate carbons (C1/C6) is typically observed in the downfield region, around 170-180 ppm. brainly.com

A signal corresponding to the methylene carbons adjacent to the carboxylates (C2/C5) appears at approximately 37 ppm. brainly.com

A signal for the central methylene carbons (C3/C4) is found further upfield, around 23-25 ppm. brainly.com

These chemical shifts are characteristic for the functional groups within the adipate structure and confirm the molecular backbone. brainly.com While ¹H and ¹³C NMR are most common for structural confirmation, studies on related alkali metal salts sometimes employ cation NMR (e.g., ²³Na or ³⁹K) to probe the ionic environment and interactions in solution, although this is less common for simple structural elucidation.

for Phase Transitions and Stability

Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials, including their thermal stability, phase transitions, and decomposition behavior. For mixed-cation salts like this compound, these analyses can reveal complex behaviors influenced by the presence of two different alkali metals.

Differential Scanning Calorimetry (DSC) for Thermal Event Mapping

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the identification of thermal events such as melting, crystallization, and solid-solid phase transitions. acs.org For alkali metal carboxylates, DSC thermograms often reveal a series of endothermic events corresponding to phase transitions and eventual decomposition. stanford.eduacs.org

A DSC analysis of this compound is expected to show multiple thermal events. While specific data for the mixed salt is not widely published, analysis of related alkali metal carboxylates suggests the following potential transitions. acs.orgstanford.eduacs.org The presence of two different cations may lead to eutectic behavior, where the mixture melts at a lower temperature than either of the individual salts. stanford.edu

A typical DSC heating curve might display:

One or more endothermic peaks at lower temperatures, corresponding to solid-solid phase transitions or the loss of any bound water.

A sharp endothermic peak indicating the melting point (Tₘ) of the compound. For mixed salts, this could be a eutectic melting event. stanford.edu

At higher temperatures, a final endothermic or exothermic event associated with the onset of thermal decomposition.

The following table presents hypothetical but representative data for the types of thermal events that could be observed for an alkali metal dicarboxylate salt based on studies of similar compounds.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

|---|---|---|---|---|

| Endotherm 1 | 145 | 152 | 45 | Solid-Solid Phase Transition |

| Endotherm 2 (Melting) | 310 | 318 | 180 | Fusion (Melting) |

| Endotherm 3 | 460 | 475 | - | Onset of Decomposition |

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This technique is essential for determining the thermal stability and decomposition profile of a compound. For salts of carboxylic acids, TGA typically reveals a multi-stage decomposition process. core.ac.ukresearchgate.net

The thermal decomposition of this compound, like other alkali metal carboxylates, is expected to proceed in distinct steps. acs.orgresearchgate.net

Initial Weight Loss: An initial mass loss at lower temperatures (typically below 150°C) would indicate the loss of any adsorbed or hydration water.

Decomposition of Adipate: At higher temperatures, the adipate anion decomposes. Studies on similar salts like sodium and potassium citrates show this stage involves the loss of groups like CO₂. researchgate.net The decomposition of the organic moiety often leads to the formation of metal carbonates (sodium carbonate and potassium carbonate) as the solid residue.

Final Residue: The final residual mass at the end of the analysis in an inert atmosphere would correspond to the combined mass of the resulting stable inorganic salts.

The presence of both potassium and sodium cations may influence the specific temperatures and kinetics of these decomposition steps compared to the single-cation salts. core.ac.ukresearchgate.net The following interactive table provides representative TGA data for a mixed alkali metal carboxylate, illustrating the expected decomposition pathway.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Gaseous Products | Solid Residue |

|---|---|---|---|---|

| 1. Dehydration | 50 - 140 | ~1-2% (if hydrated) | H₂O | Anhydrous Salt |

| 2. Carboxylate Decomposition | 450 - 600 | ~40-50% | CO₂, H₂O, various hydrocarbons | Na₂CO₃, K₂CO₃ |

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating bonding characteristics and predicting properties based on electron density.

The adipate anion's flexible six-carbon backbone allows its carboxylate end-groups to adopt various conformations. The binding of cations is a critical factor in determining the preferred geometry. Computational studies on related systems have shown that cation interaction can substantially minimize the energy difference between conformers, for instance, by forming strong coordination bonds with the carboxylate oxygen atoms. frontiersin.org DFT calculations reveal how Na⁺ and K⁺ differ in their coordination. Due to its smaller ionic radius, Na⁺ typically forms stronger electrostatic interactions and has a different coordination geometry compared to K⁺.

Research on polybutylene adipate oligomers adducted with various alkali cations, including Na⁺ and K⁺, has demonstrated that the type of cation significantly influences the molecule's gas-phase structure. researchgate.net This is a direct consequence of the specific electronic interactions between each cation and the adipate's functional groups. DFT can quantify these differences by calculating binding energies, charge transfer between the ions and the anion, and the resulting changes in electron density distribution. For example, DFT has been used to analyze the promotional effect of potassium in other chemical systems, highlighting its ability to influence electronic properties through charge donation. nih.gov This principle is directly applicable to understanding how K⁺ influences the electronic environment of the adipate anion compared to Na⁺.

Table 1: Comparative Interaction Properties of Na⁺ and K⁺ with Adipate Anion (Illustrative DFT-derived data)

| Parameter | Sodium (Na⁺) | Potassium (K⁺) | Rationale |

| Typical Coordination Number | 4-6 | 6-8 | Smaller ionic radius of Na⁺ allows for a more compact coordination sphere. |

| Binding Energy (kcal/mol) | Higher | Lower | Stronger electrostatic attraction due to higher charge density of Na⁺. |

| M-O Bond Distance (Å) | Shorter | Longer | Reflects the smaller ionic radius of Na⁺ (approx. 1.02 Å) vs. K⁺ (approx. 1.38 Å). |

| Charge Transfer (e⁻) | More Significant | Less Significant | The nature of the cation influences the degree of electron sharing with the carboxylate groups. |

Note: The values in this table are illustrative and represent typical trends observed in computational studies of alkali metal cation interactions with carboxylates.

DFT calculations are widely used to predict vibrational spectra, such as Infrared (IR) and Raman spectra. sci-hub.st By calculating the harmonic frequencies of the molecule, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.netresearchgate.net

For this compound, DFT can predict how the vibrational frequencies of the adipate anion are perturbed by coordination with Na⁺ and K⁺. The symmetric and asymmetric stretching modes of the carboxylate groups (COO⁻) are particularly sensitive to their ionic environment. The different masses and electrostatic potentials of Na⁺ and K⁺ would lead to distinct shifts in these vibrational frequencies, providing a spectroscopic fingerprint for the mixed-salt compound. Comparing the calculated spectra for sodium adipate, potassium adipate, and the mixed this compound would allow for the identification of unique spectral features arising from the presence of both cations.

Table 2: Predicted Vibrational Frequency Shifts for Adipate Anion Functional Groups (Illustrative)

| Vibrational Mode | Uncoordinated Adipate (cm⁻¹) | Coordinated to Na⁺ (cm⁻¹) | Coordinated to K⁺ (cm⁻¹) |

| Carboxylate Asymmetric Stretch (ν_as COO⁻) | ~1570 | Shifted to higher frequency | Shifted, but less than Na⁺ |

| Carboxylate Symmetric Stretch (ν_s COO⁻) | ~1420 | Shifted to lower frequency | Shifted, but less than Na⁺ |

| C-O Stretch | ~1280 | Perturbed | Perturbed |

| C-C Stretch | ~1100 | Minimally affected | Minimally affected |

Note: Frequencies are illustrative, based on general principles of cation-carboxylate interactions. Actual values would be determined via specific DFT calculations.

Elucidation of Adipate Anion and Cation Interactions

Molecular Dynamics (MD) Simulations for Crystal Growth and Dissolution

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a window into dynamic processes like crystal formation and dissolution that are governed by complex intermolecular forces. princeton.edumdpi.com

In solution, MD simulations can track the solvation of this compound, revealing how water molecules arrange around the adipate anion and the Na⁺ and K⁺ cations. These simulations provide detailed information on the structure of hydration shells, the coordination of cations with the carboxylate groups, and the dynamics of these interactions. Studies on related adipate-based solvent systems have utilized MD to understand ion transport, which is fundamentally linked to these solvation and coordination phenomena. frontiersin.org

In the solid state, MD simulations can be initiated from a known or predicted crystal structure to study its stability, thermal properties, and defect dynamics. Using the crystal structure of a related compound like sodium adipate dihydrate as a template, one could model the introduction of potassium ions to understand the structural consequences. nih.gov The simulations would illustrate how the different sizes and coordination preferences of Na⁺ and K⁺ affect the packing and stability of the crystal lattice.

A key challenge in mixed-cation systems is understanding the competitive and cooperative dynamics of the different ions. MD simulations are ideally suited to explore this. In a system containing both Na⁺ and K⁺, the two cations compete for the same binding sites on the adipate anion.

All-atom MD simulations on other mixed Na⁺/K⁺ systems have revealed significant differences in their dynamic behavior. nih.gov For instance, studies have shown that Na⁺ and K⁺ exhibit distinct binding modes, hydration structures, and translocation energy barriers when interacting with anionic sites. nih.gov Na⁺ often shows a preference for more direct, in-plane coordination, while the larger K⁺ ion may bind in a different geometry and display slower exchange dynamics. MD simulations of this compound could quantify these differences by calculating key dynamic parameters.

Table 3: Comparative Dynamic Properties of Na⁺ and K⁺ in a Mixed-Cation Environment (Illustrative MD-derived data)

| Property | Sodium (Na⁺) | Potassium (K⁺) | Significance |

| Residence Time at COO⁻ Site | Shorter | Longer | Indicates the relative binding strength and exchange rate with the adipate. |

| Diffusion Coefficient | Higher | Lower | Reflects the mobility of the ions within the system (solution or solid). |

| Hydration Shell Radius | Smaller | Larger | The structure of the water shell around the ion affects its interaction with the anion. |

| Translocation Energy Barrier | Lower | Higher | The energy required for an ion to move between binding sites, impacting crystal growth and dissolution kinetics. nih.gov |

Note: This table illustrates the types of comparative data that can be extracted from MD simulations, based on known differences between Na⁺ and K⁺ dynamics.

Modeling Ion-Adipate Interactions in Solution and Solid State

Crystal Structure Prediction (CSP) for Polymorphic Forms

Many crystalline solids can exist in more than one crystal structure, a phenomenon known as polymorphism. google.comacs.org Different polymorphs of the same compound can have distinct physical properties. Crystal Structure Prediction (CSP) is a computational methodology that aims to identify stable polymorphic forms of a compound based solely on its chemical formula.

For this compound, CSP would involve generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. This process can uncover potential polymorphs that may be accessible under different crystallization conditions. While specific CSP studies on this compound are not widely reported, the methodology is robust. The known crystal structures of related salts, such as sodium adipate which crystallizes in a monoclinic system with space group C2/m, serve as important validation points and structural references for CSP studies. nih.gov A successful CSP study would provide a roadmap for experimental efforts to synthesize and characterize different solid forms of this mixed salt.

Table 4: Target Crystallographic Parameters for CSP of this compound

| Parameter | Sodium Adipate (Reference) | This compound (Predicted) |

| Crystal System | Monoclinic | To be determined by CSP |

| Space Group | C2/m | To be determined by CSP |

| Lattice Parameters (a, b, c, β) | a = 9.378 Å, b = 13.379 Å, c = 10.247 Å, β = 95.93° (for a related complex) nih.gov | To be determined by CSP |

| Density (g/cm³) | ~1.35 (for a related complex) nih.gov | To be determined by CSP |

| Number of Formula Units (Z) | 2 (for a related complex) nih.gov | To be determined by CSP |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. dergipark.org.trfrontiersin.org The fundamental principle of QSPR is that the molecular structure, as defined by various calculated parameters known as molecular descriptors, inherently determines the physicochemical properties of a substance. unimore.it These models are invaluable in materials science and chemical engineering for predicting the properties of novel compounds, thereby streamlining research and development by reducing the need for extensive empirical testing. mdpi.complos.org

While dedicated and extensive QSPR studies specifically targeting this compound are not prevalent in publicly accessible literature, the principles of QSPR can be applied to understand and predict its behavior. Such studies would involve calculating a range of molecular descriptors for this compound and relating them to its known or experimentally determined properties through statistical models. unimore.it The insights gained from QSPR analyses of similar compounds, such as other adipate salts and dicarboxylic acids, provide a robust framework for outlining a hypothetical but scientifically rigorous QSPR study for this compound. researchgate.netresearchgate.net

Research Findings and Molecular Descriptors

A QSPR study of this compound would begin with the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are generally categorized as constitutional, topological, geometrical, and quantum-chemical. dergipark.org.trunimore.it

Constitutional and Topological Descriptors: These are the simplest descriptors, derived from the 2D representation of the molecule. They account for atom counts, molecular weight, and bond connectivity. For this compound, these descriptors provide a foundational understanding of its size and composition. vulcanchem.com

Geometrical Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms and describe the molecule's size and shape.

Quantum-Chemical Descriptors: These are sophisticated descriptors calculated using quantum mechanics methods, such as Density Functional Theory (DFT). researchgate.net They provide detailed information about the electronic structure of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and the distribution of electronic charges on the atoms (Mulliken charges). researchgate.net For an ionic compound like this compound, these descriptors are critical for modeling properties like solubility and interaction with polar solvents.

The following table details potential molecular descriptors that would be calculated for this compound in a QSPR study.

| Descriptor Type | Descriptor Name | Description | Potential Significance for this compound |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences bulk properties and stoichiometry. |

| Hydrogen Bond Acceptor Count | Number of atoms that can accept a hydrogen bond. The four oxygen atoms are primary acceptors. vulcanchem.com | Key to understanding solubility in water and hygroscopic nature. atamanchemicals.com | |

| Rotatable Bond Count | Number of bonds that allow free rotation, affecting molecular flexibility. vulcanchem.com | Influences conformational changes and interactions with other molecules. | |

| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A larger gap implies higher stability. researchgate.net | |

| Dipole Moment | A measure of the overall polarity of the molecule. | Crucial for predicting solubility in polar solvents and intermolecular forces. | |

| Mulliken Atomic Charges | Partial charges distributed on each atom in the molecule. researchgate.net | Helps to identify reactive sites, particularly the charge on the carboxylate groups and the counter-ions (K⁺, Na⁺). | |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. atamanchemicals.comchemscene.com | Correlates well with transport properties and solubility. |

Property Prediction and Model Development

The goal of a QSPR model is to predict specific physicochemical properties. For this compound, key properties of interest for its applications, such as in pH regulation, would be the target of the model. vulcanchem.com

| Property to be Predicted | Relevance for this compound |

| Aqueous Solubility | As a salt, it exhibits high water solubility. A QSPR model could quantify this based on descriptors related to polarity and hydrogen bonding. vulcanchem.com |

| Buffering Capacity / pKa | Its function as a buffering agent is a critical property. vulcanchem.com QSPR can correlate structural features to the acid dissociation constant (pKa), which governs buffering action. mdpi.commdpi.com |

| Hygroscopicity | The tendency to absorb moisture from the air is an important consideration for storage and handling. atamanchemicals.com This can be predicted from descriptors related to polar surface area and hydrogen bonding capacity. |

| Thermal Stability | Predicting the decomposition temperature is vital for industrial applications involving heat. |

The development of a QSPR model follows a systematic process:

Data Set Compilation: A diverse set of compounds, typically related in structure (e.g., various alkali metal salts of dicarboxylic acids), and their experimentally measured properties are collected.

Descriptor Calculation: The chosen molecular descriptors are calculated for every compound in the data set.

Model Generation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to create a linear equation relating the property to the most relevant descriptors. nih.gov More advanced methods like Artificial Neural Networks (ANN) may also be used. mdpi.com

Validation: The model's predictive power is rigorously tested using statistical methods like leave-one-out cross-validation and by predicting the properties of a separate test set of compounds not used in the model's creation. plos.org

A hypothetical MLR-based QSPR model for predicting a property like aqueous solubility might look like this:

Solubility = c₀ + (c₁ × TPSA) + (c₂ × Dipole Moment) - (c₃ × Molecular Weight)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. This equation illustrates how a combination of descriptors can be used to quantitatively predict a complex property, providing valuable insights into the underlying structure-property relationships of this compound.

Polymorphism and Crystal Engineering of Mixed Salts

Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical phenomenon in material science and pharmaceuticals. google.comunibo.it Different polymorphs of the same compound are chemically identical but differ in their crystal lattice arrangements, which can lead to variations in physical properties such as solubility, stability, melting point, and flow characteristics. google.com The study of mixed-cation salts like this compound is an active area of crystal engineering, aiming to create materials with tailored properties.

The identification of new polymorphs of mixed adipate salts involves systematic screening through various crystallization techniques. While specific polymorphs of this compound are not extensively documented in public literature, the principles of polymorph screening can be applied. Different crystalline forms may be obtained by varying crystallization conditions such as solvent, temperature, and pressure.

Once obtained, these forms are characterized using a suite of analytical techniques to confirm their unique phase identity and structure. nih.gov

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different polymorphs. Each crystalline form produces a unique diffraction pattern, characterized by peaks at specific 2θ angles. mdpi.com

: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of each polymorph, such as melting points and decomposition temperatures. mdpi.comnih.gov DSC can reveal distinct endothermic peaks corresponding to the melting of different crystal forms. nih.gov

Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy can detect differences in the vibrational modes of molecules within the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding. mdpi.comnih.gov

The following table illustrates hypothetical characterization data that could distinguish between two polymorphs of a mixed adipate salt, based on common analytical techniques.

| Characterization Technique | Polymorph A | Polymorph B |

| PXRD (Characteristic Peaks, 2θ) | 5.1°, 9.8°, 14.2°, 18.6°, 21.7° | 6.5°, 11.3°, 15.0°, 19.9°, 24.2° |

| DSC (Melting Point) | 155 °C | 162 °C |

| FT-IR (C=O Stretch, cm⁻¹) | 1705 cm⁻¹ | 1712 cm⁻¹ |

This table is illustrative, based on typical data for organic salts, to demonstrate how polymorphs are differentiated.

Controlling the crystallization pathway is essential to reliably produce a desired polymorph. The final crystalline form is influenced by both thermodynamic and kinetic factors during nucleation and crystal growth. mdpi.com Research into mixed-metal oxide systems demonstrates that parameters such as pH and the ratio of precursors can dictate the final crystalline structure, even when passing through an amorphous intermediate state. chemrxiv.org

For mixed salts like this compound, key strategies to control crystallization include:

Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can influence which polymorph is thermodynamically favored.

Supersaturation Control: The rate at which supersaturation is achieved can determine whether the process is under kinetic or thermodynamic control, potentially leading to different forms. mdpi.com

Use of Additives: The presence of specific ions or "tailor-made" additives can inhibit the growth of certain crystal faces or promote the nucleation of a specific polymorph.

pH Adjustment: For salts of dicarboxylic acids, the pH of the solution can affect the ionization state of the carboxyl groups and the nature of the resulting crystal lattice.

By carefully manipulating these factors, it is possible to steer the crystallization process towards a single, desired polymorphic form. chemrxiv.org

Identification and Characterization of Novel Polymorphs

Co-crystallization Strategies with Organic Co-formers

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a target molecule by incorporating a second, different molecule (a co-former) into the crystal lattice. researchgate.netturkjps.org This creates a new, multi-component crystalline solid with its own unique structure and properties.

Ionic co-crystals (ICCs) are a subclass of co-crystals composed of at least one ionic species. acs.orgnih.gov An ICC of this compound could be formed by combining the salt with a neutral organic co-former. The design of such ICCs relies on establishing robust, non-covalent interactions between the adipate salt and the co-former. nih.gov

The synthesis of ICCs can be achieved through several methods:

Solution Crystallization: Dissolving both the salt and the co-former in a suitable solvent and allowing them to co-crystallize upon slow evaporation or cooling. turkjps.org

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding), can induce the formation of the co-crystal.

Slurry Crystallization: Stirring a suspension of the less soluble component in a solution of the more soluble component can lead to the conversion to the stable co-crystal phase. turkjps.org

A key consideration in designing salt co-crystals is the selection of a co-former with complementary functional groups capable of forming strong and directional interactions, such as hydrogen bonds, with the ionic components. mdpi.com

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the "glue" holding a co-crystal together. researchgate.net In the context of this compound co-crystals, the adipate anion provides key hydrogen bond acceptor sites (the carboxylate oxygen atoms).

The investigation of supramolecular synthons is crucial for predictable co-crystal design. By analyzing the crystal structures, typically via single-crystal X-ray diffraction, the specific hydrogen bonding patterns can be identified. For an ionic co-crystal involving an adipate salt, common synthons would involve the carboxylate group of the adipate interacting with hydrogen bond donors on the co-former. acs.org

| Co-former Functional Group | Potential Supramolecular Synthon with Adipate |

| Carboxylic Acid (-COOH) | Carboxylate···Carboxylic Acid Heterosynthon |

| Amide (-CONH₂) | Carboxylate···Amide Heterosynthon |

| Hydroxyl (-OH) | Carboxylate···Hydroxyl Heterosynthon |

This table presents common supramolecular heterosynthons that could be targeted in the design of ionic co-crystals with this compound.

The analysis of these synthons helps rationalize the formation of observed co-crystals and provides a predictive framework for designing new multi-component materials with desired architectures. nih.govresearchgate.net

Design and Synthesis of Ionic Co-crystals

Role as a Nucleating Agent in Polymer Composites

Nucleating agents are additives used in semicrystalline polymers to increase the crystallization rate and modify the crystalline morphology. acs.org They provide heterogeneous surfaces that lower the energy barrier for nucleation, leading to a higher density of smaller, more uniform spherulites. This can significantly improve the mechanical and optical properties of the polymer.

Salts of dicarboxylic acids, including various adipates, have been identified as effective nucleating agents, particularly for polypropylene (B1209903) (PP). researchgate.net Studies have shown that metal adipates can act as highly active β-nucleating agents for isotactic polypropylene (iPP), inducing the formation of the β-crystal form of the polymer. researchgate.net The β-form of iPP is associated with improved impact strength and toughness compared to the more common α-form. researchgate.net

Research on zinc adipate, for example, demonstrated that its addition at low concentrations (e.g., 0.1-0.2 wt%) can dramatically increase the β-crystal content and significantly enhance the impact strength of iPP. researchgate.net Similarly, sodium adipate and potassium polyacrylate have been shown to induce β-crystals in iPP. researchgate.net While direct studies on this compound are limited, its chemical similarity suggests it would also be an effective nucleating agent. The presence of mixed alkali metal cations (Na⁺ and K⁺) could potentially influence its dispersion in the polymer matrix and its interaction with the polymer chains, affecting its nucleating efficiency. nih.govd-nb.info The effectiveness of such an agent depends on factors like particle size, dispersion quality, and the chemical interaction between the nucleant surface and the polymer melt. mdpi.com

Influence on Polymer Crystallinity and Morphology

The incorporation of adipate salts, such as this compound, into a polymer matrix can influence the material's solid-state characteristics, notably its crystallinity and morphology. While direct research on the mixed potassium sodium salt is not extensively detailed, the effects can be inferred from studies on related adipate compounds and adipate-based polymers. The adipate component, whether as a comonomer in a polyester chain or as an additive, generally impacts the degree of order within the polymer structure.

When used as a particulate additive, a crystalline salt like this compound could theoretically act as a nucleating agent. Nucleating agents provide sites for the initiation of crystal growth, which can lead to a higher density of smaller spherulites. This alteration in morphology—from fewer, larger spherulites to more numerous, smaller ones—can significantly affect the mechanical and optical properties of the polymer. However, the effectiveness of such an additive is highly dependent on its particle size and its dispersion quality within the polymer matrix. patentcut.com Poor dispersion can lead to agglomerates that act as stress concentrators rather than effective nucleating sites.

Table 1: Influence of Adipate Components on Polymer Crystallinity

| Polymer System | Adipate Component | Observed Effect on Crystallinity | Reference |

|---|---|---|---|

| Poly(butylene succinate-co-butylene adipate) (PBSA) | Butylene adipate | Decreases the degree of crystallinity and the size of crystal lamellae. | researchgate.net |

| Poly(propylene adipate) (PPAd) | Propylene adipate | Polymer is highly amorphous with a low degree of crystallinity. | nih.gov |

| Poly(butylene adipate) (PBA) with nanofiller | Poly(butylene adipate) | Serves as the semi-crystalline matrix whose crystallization rate is accelerated by a nucleating nanofiller. | acs.org |

Interfacial Interactions in Hybrid Materials

In hybrid or composite materials, the interface between the polymer matrix and a filler or additive like this compound is critical to the final properties of the material. The interactions at this interface can be categorized as mechanical, physical, or chemical. mdpi.comresearchgate.net

Mechanical Interlocking: This occurs when the surface topography of the additive particle provides physical anchoring points for the polymer chains. mdpi.com For this compound, this would depend on the particle's shape and surface roughness.

Physical and Electrostatic Interactions: Given its nature as a salt, this compound has significant potential for strong interfacial interactions with polar polymers. The adipate anion contains polar carboxylate groups (-COO⁻), and the presence of potassium (K⁺) and sodium (Na⁺) cations creates opportunities for ion-dipole interactions with polar functional groups on the polymer chains. mdpi.com Van der Waals forces would also exist between the non-polar hydrocarbon portion of the adipate molecule and the polymer.

Chemical Bonding: While less common for a simple salt additive, the potential for acid-base interactions at the interface is significant, particularly in polymers like PVC that release acidic byproducts upon degradation. epo.org The basic nature of the adipate salt allows it to chemically neutralize these acids, forming a strong interaction at the interface.

The compatibility between the polymer and the additive is crucial. The hydrophilic, ionic nature of this compound contrasts with the often hydrophobic nature of many commodity plastics. This mismatch can lead to poor interfacial adhesion, resulting in phase separation and a decrease in mechanical properties. researchgate.net To overcome this, surface modification of the additive or the use of coupling agents is a common strategy in materials science to enhance compatibility and improve stress transfer across the interface. mdpi.comresearchgate.net

Stabilization Mechanisms in Polymer Formulations

Polyvinyl Chloride (PVC) Stabilization

This compound functions as a thermal stabilizer, particularly in halogen-containing polymers such as Polyvinyl Chloride (PVC). atamanchemicals.comcalpaclab.com PVC is notoriously susceptible to thermal degradation at processing temperatures (around 190°C), where it undergoes dehydrochlorination. epo.org This process releases hydrochloric acid (HCl) and forms conjugated double bonds in the polymer backbone, leading to severe discoloration (yellowing to blackening) and deterioration of mechanical properties. epo.org

Adipate salts are typically used as co-stabilizers or "stability boosters" in conjunction with primary stabilizers like metal-based systems (e.g., organotin compounds, calcium-zinc systems). epo.orgingenieur-buch.de Patents have documented the use of sodium or potassium salts of adipic acid to improve the thermal stability of both rigid and plasticized PVC formulations. epo.org The inclusion of disodium adipate has been shown to enhance performance when combined with organotin stabilizers or as part of zinc-free stabilizer packages. patentcut.comingenieur-buch.de This demonstrates that adipate salts are versatile components in designing stabilizer systems.

Table 2: Research Findings on Adipate Salts in PVC Stabilization

| Patent/Source | Adipate Salt Used | Stabilizer Combination | Key Finding |

|---|---|---|---|

| EP0492803 | Potassium or sodium salts of adipic acid | In combination with a metal-based stabilizer (specifically organotin compounds). | Improves thermal stability during processing compared to using the metal stabilizer alone. epo.org |

| EP2083044 | Disodium adipate | In combination with sodium perchlorate. | Demonstrates that sodium adipate is effective in zinc-free PVC stabilizer systems. ingenieur-buch.de |

| WO2011054537 | Adipic acid (salts) | Other dicarboxylic acids. | Shows interest in various dicarboxylic acids for PVC stabilization beyond just adipic acid. ingenieur-buch.de |

Interactions with Polymer Chains

The primary stabilization mechanism of this compound in PVC involves direct chemical interaction with degradation products. The fundamental interaction is that of an acid scavenger. As the PVC polymer chain begins to degrade and release HCl, the adipate salt, which is a salt of a weak acid (adipic acid) and strong bases (NaOH/KOH), acts to neutralize the acid.

The reaction can be represented as:

2HCl + (Na⁺, K⁺)₂[OOC(CH₂)₄COO]⁻⁻ → 2(Na⁺, K⁺)Cl⁻ + HOOC(CH₂)₄COOH

This neutralization is critical because the presence of free HCl is known to catalyze further degradation of the PVC polymer, creating an autocatalytic cycle of decomposition. epo.org By scavenging the HCl as it is formed, this compound halts this cycle, thus preserving the polymer's integrity and color during high-temperature processing.

Beyond acid scavenging, other interactions can occur. The presence of the adipate salt can influence the mobility of the polymer chains. Studies on related adipate compounds used as plasticizers or solvents show they can increase the flexibility of the polymer matrix. frontiersin.org This plasticizing effect, resulting from the disruption of polymer-polymer interactions by the additive, could potentially improve the processability of the formulation. The ionic nature of the salt can lead to dipole-dipole interactions with the polar C-Cl bonds in the PVC chain, further influencing local chain dynamics.

Chemical Reactivity and Solution Chemistry

Ion Exchange Reactions and Derivatives Synthesis

The adipate (B1204190) anion and its associated alkali metal cations can participate in ion exchange reactions, a process that enables the synthesis of other metallic adipate salts and has implications for ion sequestration. mdpi.com

In solution, the potassium and sodium ions associated with the adipate dianion can be exchanged for other metal cations, particularly divalent and trivalent metal ions. This type of reaction is often used to synthesize other metal adipate salts, which may have different properties, such as lower solubility in water. For example, reacting an aqueous solution of an adipate salt with a soluble calcium salt leads to the precipitation of calcium adipate.

A general representation of this ion exchange reaction with a divalent metal cation (M²⁺) is:

C₆H₈KNaO₄ (aq) + MCl₂ (aq) → MC₆H₈O₄ (s) + KCl (aq) + NaCl (aq)

This method can be applied to produce various adipate salts, such as those of zinc, copper, or iron, which are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. eeer.org

Table 2: Examples of Adipate Salt Synthesis via Ion Exchange

| Reactant 1 | Reactant 2 | Product | Application of Product |

| Sodium Adipate | Calcium Chloride | Calcium Adipate | Food stabilizer |

| Sodium Adipate | Iron(III) Chloride | Iron(III) Adipate | Material science studies |

| Ammonium (B1175870) Adipate | Clay (with Ca²⁺/Mg²⁺) | Clay-Ammonium Complex | Shale swelling inhibition |

Source: mdpi.com

The principle of ion exchange also underlies the potential for adipate-functionalized materials to selectively sequester metal ions from aqueous solutions. ias.ac.in While specific studies on potassium sodium adipate are limited, research on related compounds demonstrates this capability. For instance, cellulose (B213188) chemically modified with adipate groups has been shown to be an effective sorbent for sequestering cadmium (Cd(II)) ions from water, where sodium ions on the polymer are exchanged for cadmium ions. arabjchem.org

This capacity for selective binding is a key feature of chelation and ion exchange technologies used in wastewater treatment and resource recovery. ias.ac.innih.gov The ability of the adipate carboxylate groups to coordinate with metal ions is fundamental to this process. ias.ac.in Research into polymer inclusion membranes and other functionalized materials shows that specific carriers can be used to achieve high selectivity for certain metal ions over others, such as Ni(II) over Ca(II) or Mg(II). researchgate.net

Preparation of Other Metal Adipate Salts

Electrochemical Properties and Reactions

The electrochemical behavior of adipate salts is primarily related to the reactions of the adipate anion at an electrode. Specific data for this compound is not widely available, but studies on sodium adipate and other adipate compounds provide insight into its potential electrochemical properties.

C₆H₈O₄²⁻ → 2 CO₂ + C₄H₈ + 2e⁻ (Anode)

At the cathode, hydrogen gas is produced from the reduction of water:

2 H₂O + 2e⁻ → H₂ + 2 OH⁻ (Cathode)

The pH of the solution tends to increase as the reaction proceeds due to the formation of hydroxide (B78521) ions. aakash.ac.in

In terms of electrochemical properties, data on the ionic conductance of sodium adipate solutions at various temperatures is available, which is a measure of a solution's ability to conduct electricity due to the movement of ions. researchgate.net Furthermore, adipate compounds, particularly esters like bis(2-ethylhexyl) adipate, are used as plasticizers and solvents in the fabrication of electrochemical devices, such as ion-selective electrodes and polymer electrolytes for batteries, highlighting the relevance of adipate chemistry in the electrochemical field. frontiersin.orglmaleidykla.lt

Electrolysis of Adipate Solutions and Product Formation

The electrolysis of aqueous solutions of adipate salts, such as this compound, is a key process, often leading to the formation of cyclic organic compounds through a mechanism known as Kolbe electrolysis. vaia.comunacademy.com This reaction involves the electrochemical decarboxylation of the adipate anions at the anode. rsc.orgcardiff.ac.uk

The process begins with the deprotonation of adipic acid to form adipate anions. rsc.org During electrolysis, these anions migrate to the anode, where they undergo a single-electron transfer, leading to decarboxylation and the formation of radical intermediates. vaia.comrsc.org These highly reactive radicals can then combine to form a new carbon-carbon bond, resulting in the cyclization of the hydrocarbon chain. vaia.com

The reaction pathway is influenced by several factors, including the concentration of the carboxylate, the pH of the solution, and the applied current density. rsc.org For instance, at high current densities, the electrode surface becomes sufficiently covered by the carboxylate, which promotes the Kolbe dimerization reaction. rsc.org

Electrode Material Interactions

The choice of electrode material is a critical parameter in the electrolysis of adipate solutions, significantly influencing the reaction's efficiency and the distribution of products. nih.gov The electrode material affects the kinetics and thermodynamics of electron transfer and can promote or hinder competing side reactions. nih.gov

Platinum and carbon-based materials like graphite (B72142) are commonly used as anodes in Kolbe electrolysis. rsc.orgquora.com The ideal anode material should facilitate the desired oxidation of the carboxylate anion while inhibiting the competing oxygen evolution reaction. rsc.org The coverage of the electrode surface by the adipate radicals is believed to suppress the oxidation of the solvent, thereby favoring the formation of the desired hydrocarbon product. rsc.org

The physical properties of the electrode, such as its surface area and resistivity, also play a role. nih.govquora.com High resistivity can lead to an ohmic drop, requiring a higher cell potential and potentially leading to energy loss as heat. nih.gov Furthermore, the material of the counter electrode (cathode) can also have a strong influence on the reaction yield. nih.gov

Solution Thermodynamics and Solubility Dynamics

The thermodynamic properties of this compound in solution, particularly its enthalpy of solution and solubility, are fundamental to its application and behavior in various systems.

Determination of Enthalpy of Solution

The enthalpy of solution (ΔHsoln) is the heat absorbed or released when a substance dissolves in a solvent at constant pressure. libretexts.org For this compound, this value reflects the net energy change resulting from the breaking of the ionic lattice and the hydration of the potassium, sodium, and adipate ions. The process can be either endothermic (heat is absorbed) or exothermic (heat is released). libretexts.org